6-Ethoxypyridazin-3(2H)-one is classified under pyridazine derivatives, which are known for their diverse pharmacological properties. The compound can be synthesized through various chemical methods, making it accessible for research and development in pharmaceutical applications. Pyridazines are often explored for their roles in drug design due to their ability to interact with biological targets.
The molecular formula of 6-Ethoxypyridazin-3(2H)-one is . Its structure features:
The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy, which provide insights into its spatial arrangement and electronic properties.
6-Ethoxypyridazin-3(2H)-one is notable for its reactivity in various chemical reactions, including:
These reactions expand its utility in synthesizing novel compounds with potential biological activity .
The mechanism of action for 6-Ethoxypyridazin-3(2H)-one is primarily linked to its interactions with biological targets. Preliminary studies suggest that this compound may exhibit:
Further pharmacological studies are needed to elucidate the precise mechanisms at the molecular level .
Key physical and chemical properties of 6-Ethoxypyridazin-3(2H)-one include:
These properties are crucial for understanding its behavior in different environments and applications .
6-Ethoxypyridazin-3(2H)-one has several potential applications in scientific research, including:
The ongoing research into this compound highlights its significance in medicinal chemistry and potential therapeutic applications .
The pyridazinone nucleus (C₄H₄N₂O) emerged as a pharmacologically significant scaffold in the mid-20th century, with early research focused on cardiovascular therapeutics. Initial derivatives like aminopyridazine demonstrated vasodilatory effects, prompting systematic exploration of structure-activity relationships (SAR). The 1980s marked a pivotal shift with the development of zardaverine, a potent phosphodiesterase III inhibitor targeting congestive heart failure and chronic obstructive pulmonary disease [2]. Subsequent decades witnessed diversification into antimicrobial, anti-inflammatory, and anticancer domains. For instance, pyridazinone-containing kinase inhibitors targeting Bruton's tyrosine kinase (BTK) and Met kinase entered preclinical studies, leveraging the scaffold's ability to mimic peptide bonds in hinge-binding regions [4] [6]. Modern fragment-based drug design (FBDD) exploits pyridazinone's small size (molecular weight: ~112 g/mol) and synthetic versatility to generate libraries for high-throughput screening against emerging targets like orotate phosphoribosyltransferase and monoamine oxidase B [2] [10].
Table 1: Key Milestones in Pyridazinone Drug Discovery
Time Period | Representative Derivatives | Therapeutic Focus | Advancement |
---|---|---|---|
1960s–1970s | Aminopyridazine | Cardiovascular | First-generation vasodilators |
1980s–1990s | Zardaverine, Emorfazone | Cardiotonic/Anti-inflammatory | PDE III inhibition; COX/LOX dual inhibition |
2000s–Present | Pyridazinone-BTK inhibitors | Anticancer | Kinase hinge-binding motif optimization |
2010s–Present | Fragments with 3(2H)-one core | Multitarget agents | Fragment-based drug design (FBDD) applications |
The 3(2H)-pyridazinone motif features a lactam group (N–C=O) enabling dual hydrogen-bonding interactions critical for target engagement. This moiety acts as:
Table 2: Hydrogen-Bonding Metrics of 3(2H)-Pyridazinone vs. Bioisosteres
Parameter | 3(2H)-Pyridazinone | Pyridinone | Pyrimidinone |
---|---|---|---|
C=O Bond Length (Å) | 1.36 | 1.35 | 1.34 |
N–H Bond Length (Å) | 1.01 | 1.02 | 1.00 |
H-bond Acceptor Strength (kcal/mol) | -5.2 | -4.9 | -5.5 |
H-bond Donor Strength (kcal/mol) | -4.1 | -3.8 | -4.3 |
The 6-ethoxy group (–OC₂H₅) in pyridazinones governs pharmacokinetic and pharmacodynamic properties through three mechanisms:
Table 3: Impact of 6-Substituents on Pyridazinone Bioactivity
6-Substituent | log P | Met Kinase IC₅₀ (μM) | Antimicrobial MIC (μg/mL) | Plasma Protein Binding (%) |
---|---|---|---|---|
Ethoxy (–OC₂H₅) | 0.3 | 0.06 | 8.0 | 88 |
Methoxy (–OCH₃) | −0.1 | 0.30 | 32.0 | 75 |
Hydroxy (–OH) | −1.2 | >10.0 | 64.0 | 65 |
H | −0.5 | 2.50 | 128.0 | 70 |
The strategic incorporation of 6-ethoxy groups thus balances solubility, target affinity, and metabolic stability, positioning 6-ethoxypyridazin-3(2H)-one as a versatile intermediate for anticancer and anti-infective agents [1] [4] [9].
CAS No.: 2697-85-0
CAS No.: 17084-02-5
CAS No.: 4579-60-6
CAS No.: 53938-08-2
CAS No.: 573-83-1